5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a quinoline moiety, a piperidine ring, a thiophene group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the sulfonylated quinoline.
Oxadiazole Ring Formation: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Thiophene Introduction: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline or oxadiazole rings, potentially leading to the formation of dihydroquinoline or reduced oxadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may confer activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and advanced coatings, due to its diverse functional groups and potential for chemical modification.
Mechanism of Action
The mechanism of action of 5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes, receptors, and ion channels. The quinoline moiety, for example, is known to interact with DNA and enzymes, while the piperidine ring may modulate receptor activity. The oxadiazole and thiophene groups could contribute to the compound’s overall bioactivity by facilitating interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene group.
5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(furan-3-yl)-1,2,4-oxadiazole: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The uniqueness of 5-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole lies in its combination of functional groups The presence of a thiophene ring, in particular, may confer unique electronic and steric properties that differentiate it from similar compounds with phenyl or furan groups
Properties
IUPAC Name |
5-[(1-quinolin-8-ylsulfonylpiperidin-3-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c26-30(27,18-7-1-5-16-6-2-9-22-20(16)18)25-10-3-4-15(13-25)12-19-23-21(24-28-19)17-8-11-29-14-17/h1-2,5-9,11,14-15H,3-4,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQDZOABSFECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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